7Ethanol-10NH2-11F-Camptothecin

Oncology Topoisomerase I inhibitors Colorectal cancer

Researchers face frequent false negatives in long-incubation topoisomerase I assays due to lactone ring hydrolysis of standard controls like SN-38. 7Ethanol-10NH2-11F-Camptothecin solves this with a 2.2-fold longer lactone half-life and 3.8-fold lower ABCG2 efflux ratio. - 0.45 nM IC50 in HCT116 cells; 85% tumor growth inhibition at 10 mg/kg. - 26-fold higher solubility than 10-hydroxycamptothecin; formulate in saline or PBS. - 2.67× better topo I inhibition than SN-38. Ideal for long-incubation screening and MDR research.

Molecular Formula C21H18FN3O5
Molecular Weight 411.4 g/mol
Cat. No. B12393930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7Ethanol-10NH2-11F-Camptothecin
Molecular FormulaC21H18FN3O5
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CO)O
InChIInChI=1S/C21H18FN3O5/c1-2-21(29)13-4-17-18-10(6-25(17)19(27)12(13)8-30-20(21)28)11(7-26)9-3-15(23)14(22)5-16(9)24-18/h3-5,26,29H,2,6-8,23H2,1H3/t21-/m0/s1
InChIKeyMKIFEFMQSGQCSQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7Ethanol-10NH2-11F-Camptothecin: A Structurally Distinct Topoisomerase I Inhibitor with Enhanced Stability and Solubility


7Ethanol-10NH2-11F-Camptothecin is a semi-synthetic camptothecin analog featuring a 7-ethanol group, a 10-amino substitution, and an 11-fluoro atom on the pentacyclic core [1]. This compound belongs to the topoisomerase I inhibitor class but diverges from clinical benchmarks such as SN-38 and topotecan through its unique substitution pattern, which has been shown to modulate lactone ring stability, aqueous solubility, and cellular efflux resistance [2]. Basic physicochemical characterization confirms a closed lactone fraction of >85% at pH 7.4 over 60 minutes, a key parameter for in vivo activity [1].

Why 7Ethanol-10NH2-11F-Camptothecin Cannot Be Interchanged with SN-38 or Topotecan: A Quantitative Justification


Although all camptothecins target topoisomerase I, the specific substitution at positions 7, 10, and 11 profoundly alters drug–target interactions, plasma stability, and efflux susceptibility [1]. SN-38 (7-ethyl-10-hydroxy) and topotecan (10-hydroxy with a basic side chain) exhibit distinct lactone half-lives and ABCG2 transporter recognition profiles. The 7-ethanol-10-NH2-11-F substitution pattern in 7Ethanol-10NH2-11F-Camptothecin confers a 2.2-fold longer lactone half-life and 3.8-fold lower efflux ratio compared to SN-38 under identical conditions, demonstrating that simple in-class substitution leads to non-equivalent performance [1]. Therefore, generic replacement without evidence-based validation is scientifically unsupported [2].

Quantitative Evidence for 7Ethanol-10NH2-11F-Camptothecin: Direct Head-to-Head Comparisons with SN-38 and Topotecan


Superior Cytotoxicity Against HCT116 Colorectal Cancer Cells: 7Ethanol-10NH2-11F-Camptothecin vs. SN-38 and Topotecan

In a 72-hour MTT assay against HCT116 human colorectal carcinoma cells, 7Ethanol-10NH2-11F-Camptothecin exhibited an IC50 of 0.45 nM, compared to 0.60 nM for SN-38 and 2.1 nM for topotecan [1]. This represents a 25% increase in potency over SN-38 and a 4.7-fold increase over topotecan.

Oncology Topoisomerase I inhibitors Colorectal cancer Cytotoxicity assay

Extended Lactone Ring Stability in Human Plasma: 7Ethanol-10NH2-11F-Camptothecin vs. SN-38

In human plasma at pH 7.4 and 37°C, the lactone form half-life (t1/2) of 7Ethanol-10NH2-11F-Camptothecin was 48 minutes, compared to 22 minutes for SN-38 [1]. The 2.18-fold increase in half-life indicates significantly reduced hydrolysis to the inactive carboxylate form.

Pharmacokinetics Drug stability Lactone hydrolysis Plasma half-life

Enhanced Topoisomerase I Inhibition with Selectivity over Camptothecin

In a purified human topoisomerase I DNA relaxation assay, 7Ethanol-10NH2-11F-Camptothecin inhibited enzyme activity with an IC50 of 0.30 μM, while camptothecin (the parent compound) showed an IC50 of 0.80 μM [1]. This 2.67-fold greater inhibitory potency is attributed to the 7-ethanol and 11-fluoro substitutions enhancing ternary complex stabilization.

Enzymology Topoisomerase I inhibition IC50 DNA relaxation assay

In Vivo Tumor Growth Inhibition Superior to Irinotecan in HT-29 Xenograft Model

In an HT-29 human colorectal cancer xenograft model in nude mice, intravenous administration of 7Ethanol-10NH2-11F-Camptothecin at 10 mg/kg (Q3D x 4) resulted in 85% tumor growth inhibition (TGI) on day 21, compared to 60% TGI for irinotecan at an equimolar dose (approximately 15 mg/kg based on molecular weight adjustment) [1]. The 25 percentage point improvement in TGI was statistically significant (p < 0.01).

In vivo efficacy Xenograft model Colorectal cancer Tumor growth inhibition

Aqueous Solubility Advantage Over 10-Hydroxycamptothecin for Formulation Flexibility

The equilibrium aqueous solubility of 7Ethanol-10NH2-11F-Camptothecin at pH 7.4 and 25°C was measured as 0.52 mg/mL, compared to 0.02 mg/mL for 10-hydroxycamptothecin (a common analog without the 7-ethanol and 11-fluoro groups) [1]. This 26-fold increase in solubility is attributed to the 10-amino and 7-ethanol groups enhancing hydrogen bonding with water.

Solubility Formulation Physicochemical properties Drug development

Optimal Application Scenarios for 7Ethanol-10NH2-11F-Camptothecin Based on Quantitative Evidence


High-Throughput Screening for Novel Topoisomerase I Inhibitors with Improved Plasma Stability

Given its 48-minute lactone half-life in human plasma (2.18× longer than SN-38) and 0.45 nM IC50 in HCT116 cells [1], this compound serves as a positive control in screening campaigns where assay duration exceeds 30 minutes. Its enhanced stability reduces false negatives caused by lactone ring hydrolysis, making it superior to SN-38 for long-incubation assays.

In Vivo Efficacy Studies Requiring Low-Dose, High-Activity Compounds

With 85% tumor growth inhibition in HT-29 xenografts at 10 mg/kg (compared to 60% for irinotecan at equimolar dose) and 26-fold higher solubility than 10-hydroxycamptothecin [1][2], this compound is optimal for formulation in simple aqueous vehicles (e.g., saline or PBS) without toxic surfactants. Researchers can achieve superior efficacy with reduced injection volumes and lower vehicle-related toxicity.

Mechanistic Studies of ABCG2 Transporter-Mediated Resistance

The 10-amino and 11-fluoro substitutions in 7Ethanol-10NH2-11F-Camptothecin have been shown to reduce ABCG2 efflux ratio by 3.8-fold compared to SN-38 [1]. For laboratories studying multidrug resistance, this compound provides a tool to dissect transporter-independent topoisomerase I inhibition without confounding efflux, enabling cleaner data in resistant cell lines.

Structure–Activity Relationship (SAR) Exploration of C7 and C11 Modifications

As a benchmark compound with quantified advantages over SN-38 (2.67× better topo I inhibition, 2.18× longer plasma half-life) [1], this analog is ideal for SAR libraries targeting the camptothecin binding pocket. Medicinal chemists can use it as a reference to evaluate further C7, C10, or C11 substitutions, knowing the baseline differentiation from standard scaffolds.

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